molecular formula C8H5BrClFO B2429235 2-(4-Bromo-2-fluorophenyl)acetyl chloride CAS No. 177847-10-8

2-(4-Bromo-2-fluorophenyl)acetyl chloride

Cat. No.: B2429235
CAS No.: 177847-10-8
M. Wt: 251.48
InChI Key: ISHVKUZUDOZKIY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-(4-Bromo-2-fluorophenyl)acetyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)acetyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromo-2-fluorophenyl)acetyl chloride include:

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which imparts distinct chemical properties and reactivity.

Biological Activity

2-(4-Bromo-2-fluorophenyl)acetyl chloride, a compound with the CAS number 177847-10-8, is a derivative of acetyl chloride that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7BrFClO\text{C}_9\text{H}_7\text{BrFClO}

This compound features a bromine and fluorine substituent on the aromatic ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, studies have shown that halogenated phenyl derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .

Antitumor Activity

Investigations into the antitumor properties of halogenated phenyl compounds reveal their ability to induce apoptosis in cancer cells. The presence of bromine and fluorine atoms is thought to enhance the lipophilicity of these compounds, allowing better cell membrane penetration and subsequent therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
AntimicrobialInhibition of bacterial growth
Antitumor Induction of apoptosis in cancer cells
Anti-inflammatoryPending further studiesPotential modulation of inflammatory pathways

The mechanism by which this compound exerts its biological effects is not fully elucidated but is likely related to its ability to interact with specific molecular targets within cells.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways, such as the epidermal growth factor receptor (EGFR) pathway.
  • Receptor Interaction : The halogen substituents may enhance binding affinity to various receptors, impacting downstream signaling cascades that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various halogenated phenyl compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the introduction of halogen groups increased the compounds' potency against these pathogens .

Case Study 2: Antitumor Effects

In vitro studies on cancer cell lines treated with derivatives similar to this compound showed a marked reduction in cell viability. The mechanism was attributed to increased oxidative stress leading to apoptosis, highlighting the compound's potential as an anticancer agent .

Future Research Directions

Further studies are essential to fully understand the biological activity and mechanisms of action of this compound. Potential areas for future research include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how variations in substituents affect biological activity.
  • Clinical Trials : Evaluating potential applications in treating infections or cancers.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHVKUZUDOZKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(4-bromo-2-fluorophenyl)acetic acid (0.1 g, 0.429 mmol) in sulfurous dichloride (5 mL, 0.429 mmol) was added DMF (3.32 μL, 0.043 mmol). The resulting mixture was stirred at 60° C. After 2 h, TLC analysis (PE/EA=1/1) showed the starting material had disappeared. The solvent was removed in vacuo to give 2-(4-bromo-2-fluorophenyl)acetyl chloride (110 mg, 0.416 mmol, 97% yield). A solution of 2-(4-bromo-2-fluorophenyl)acetyl chloride (110 mg, 0.437 mmol) in THF (5 mL) was added to ammonium hydroxide (10 mL, 257 mmol). The resulting mixture was stirred at 0° C. After LCMS analysis showed the starting material had disappeared, the solvent was removed in vacuo. The residue was dissolved in EA (50 mL) and washed with H2O (10 mL) and brine (10 mL). The organic layer was dried and concentrated to give a white solid of 2-(4-bromo-2-fluorophenyl)acetamide (100 mg, 0.280 mmol, 63.9% yield), which was used into the next step without further purification: 1H NMR (400 MHz, CD3OD) δ 7.32-7.30 (m, 2H), 7.24 (t, J=8.2 Hz, 1H), 3.54 (s, 2H); ES-LCMS m/z 232.0 (M+H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
3.32 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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